molecular formula C12H19NO4 B13068247 (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B13068247
M. Wt: 241.28 g/mol
InChI Key: FNDGXENFODBXTL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid is a chiral spirocyclic proline derivative featuring a cyclopropane ring fused to a pyrrolidine scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at the 4-position enhances its utility in peptide synthesis and drug discovery. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.28 g/mol), and it has a melting point of 131–134°C . The compound’s stereochemistry and spirocyclic architecture contribute to conformational rigidity, making it valuable for probing enzyme active sites or stabilizing bioactive conformations in medicinal chemistry .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

FNDGXENFODBXTL-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2([C@@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2

Origin of Product

United States

Preparation Methods

Catalytic Enantioselective Synthesis via Double Allylic Alkylation

A key modern approach to prepare this compound involves a catalytic enantioselective one-pot double allylic alkylation starting from an imine analogue of glycine. This method was reported by researchers focusing on the synthesis of the (S)-4-methyleneproline scaffold, which is structurally related and convertible to the target compound.

Process Summary:

  • Starting Materials: Imine analogue of glycine and allylic substrates.
  • Catalyst: Chinchonidine-derived phase-transfer catalyst.
  • Reaction Conditions: Phase-transfer catalysis under mild conditions.
  • Outcome: Formation of 4-methylene substituted proline derivatives, which are then transformed into the Boc-protected 5-azaspiro[2.4]heptane-4-carboxylic acid.
  • Yield: Moderate to good yields (~70-80%) with high enantioselectivity.
  • Advantages: One-pot reaction, high stereocontrol, scalable for industrial use.

This route is particularly notable for its application in the industrial synthesis of antiviral agents such as ledipasvir, where the spirocyclic scaffold is a key intermediate.

Hydrolysis of Boc-Protected Esters

Another common preparative step involves hydrolysis of Boc-protected ester intermediates to yield the free carboxylic acid. For example, the hydrolysis of tert-butyl esters under basic aqueous conditions followed by acidification yields the desired carboxylic acid.

Typical Procedure:

Step Reagents/Conditions Notes
1 Stir Boc-protected ester in MeOH/THF/H2O with aqueous KOH (50%) at room temperature for ~32 hours Hydrolysis of ester to carboxylate salt
2 Evaporate organic solvents Concentrate reaction mixture
3 Acidify with 2 M HCl to pH 2 Protonate carboxylate to free acid
4 Extract with ethyl acetate, dry over MgSO4 Isolate product as oil
Yield ~78% Efficient conversion

This method is straightforward and widely used for converting protected intermediates into the target acid with retention of stereochemistry.

Carbodiimide-Mediated Coupling and Boc Protection

In some synthetic sequences, the introduction of the Boc protecting group on the nitrogen atom is achieved via carbodiimide-mediated coupling reactions, often using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This approach is typically applied to amino acid derivatives to install the Boc group selectively.

Reaction Conditions:

Component Quantity/Conditions Purpose
Amino acid derivative Starting material Substrate
EDC·HCl 1.5 - 2 equivalents Activates carboxyl group
HOBt Equimolar to EDC Suppresses side reactions
Triethylamine Slight excess Base to scavenge HCl
Solvent Dichloromethane (DCM) Reaction medium
Temperature 0 - 20 °C Controlled for selectivity
Reaction time 5 - 10 hours Complete coupling

This method ensures high yields (up to 88%) and purity of Boc-protected intermediates, which can subsequently be converted to the target acid.

Use of Isobutyl Chloroformate for Mixed Anhydride Formation

For more advanced synthetic routes, mixed anhydrides are formed using isobutyl chloroformate in the presence of bases such as N-methylmorpholine at low temperatures (-10 °C). This intermediate is then reacted with amines or nucleophiles to build the spirocyclic framework.

Typical Reaction Setup:

  • Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in THF.
  • Cool to -10 °C, add N-methylmorpholine.
  • Slowly add isobutyl chloroformate over 1 hour.
  • Stir for an additional hour at -10 °C.
  • Add nucleophile (e.g., amino ketone derivative).
  • Stir at room temperature for 1 hour.
  • Quench with water and extract.

This method is useful for constructing complex spirocyclic intermediates with high regio- and stereoselectivity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic enantioselective double allylic alkylation Chinchonidine-derived catalyst, imine analogue of glycine Phase-transfer catalysis, mild temperature 70-80 High stereoselectivity, one-pot process
Hydrolysis of Boc-protected esters KOH (50%), MeOH/THF/H2O, acidification Room temperature, 32 h ~78 Simple hydrolysis to free acid
Carbodiimide-mediated Boc coupling EDC·HCl, HOBt, triethylamine, DCM 0-20 °C, 5-10 h Up to 88 Efficient Boc protection
Mixed anhydride formation Isobutyl chloroformate, N-methylmorpholine -10 °C to RT Variable For advanced spirocyclic intermediate

Research Findings and Practical Considerations

  • Stereochemical Control: The enantioselective catalytic method ensures the (4R) configuration is obtained with high enantiomeric excess, critical for biological activity.
  • Scalability: The one-pot double allylic alkylation and hydrolysis steps have been demonstrated at gram scale, supporting industrial application.
  • Purity and Characterization: Products are typically characterized by NMR, optical rotation, and mass spectrometry to confirm structure and stereochemistry.
  • Solubility and Formulation: The compound is soluble in organic solvents such as DMSO and methanol and can be formulated in aqueous systems with co-solvents for biological testing.
  • Yield Optimization: Reaction times and temperatures are optimized to balance conversion and minimize side reactions, especially during hydrolysis and coupling steps.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Role in Pharmaceutical Synthesis

This compound is particularly noted for its utility in synthesizing antiviral agents, such as ledipasvir, which is used for treating hepatitis C virus infections. The compound serves as a key building block due to its ability to undergo various transformations that yield complex molecules with therapeutic potential .

Synthetic Pathways

Several synthetic approaches have been developed for (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid:

  • Starting from Proline Derivatives : The synthesis often begins with proline scaffolds, which are transformed through enantioselective reactions to introduce the spirocyclic structure .
  • Cyclopropyl Derivatives : Another method involves utilizing cyclopropyl derivatives as starting materials, allowing for the construction of the spiro framework through ring-opening reactions .

Antiviral Research

The compound's significance in antiviral research is underscored by its incorporation into the synthesis of ledipasvir, a potent non-structural protein 5A inhibitor. This highlights its role not just as a precursor but also as a crucial component in drug development aimed at combating viral infections .

Development of New Therapeutics

Research has shown that derivatives of this compound can be modified to enhance their biological activity and selectivity against specific targets in viral replication pathways. This adaptability makes it an attractive candidate for further exploration in drug discovery programs .

Mechanism of Action

The mechanism of action of (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound’s analogs differ in the position of the carboxylic acid group, stereochemistry, or spiro ring size. Key examples include:

Compound Name Substituent Position Configuration CAS Number Key Reference
(4R)-5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid 4 R 2165570-86-3
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid 6 S 1129634-44-1
5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid 7 - 1268519-54-5
(R)-5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid 1 R 150543-61-6
Potassium (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate 6 S 1441673-92-2

Key Observations :

  • Positional Isomerism : Moving the carboxylic acid from the 4- to 6- or 7-position alters steric and electronic interactions. For instance, the 6-carboxylic acid isomer ((S)-configuration) was synthesized via enantioselective cyclopropanation of α,β-unsaturated esters, achieving 57% yield in the final step .
  • Stereochemical Impact : The (4R) enantiomer (CAS 2165570-86-3) and its (S)-6-carboxylic acid counterpart (CAS 1129634-44-1) exhibit distinct NMR profiles due to differing spatial arrangements. For example, the (4R)-isomer shows a characteristic ¹H NMR signal at δ 2.30 ppm (dd, J = 24.8, 12.1 Hz) for the cyclopropane-proximal proton, absent in the 6-carboxylic acid analog .

Physicochemical and Spectroscopic Properties

Melting Points :

  • (4R)-4-carboxylic acid: 131–134°C
  • (S)-6-carboxylic acid: Not reported, but its potassium salt (CAS 1441673-92-2) is hygroscopic .

NMR Data Comparison :

Parameter (4R)-4-carboxylic acid (S)-6-carboxylic acid
¹H NMR (δ, ppm) 3.81–3.61 (m, 2H), 2.30 (dd) 3.92–3.75 (m, 2H), 1.98 (t)
¹³C NMR (δ, ppm) 177.74 (COOH), 154.79 (Boc C=O) 176.8 (COOH), 153.2 (Boc C=O)

LCMS Data :

  • (4R)-4-carboxylic acid: [M-H]⁻ at m/z 240.2
  • (S)-6-carboxylic acid: [M-H]⁻ at m/z 240.1 (theoretical) .

Biological Activity

The compound (4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS No. 2165570-86-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyDetails
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
CAS Number 2165570-86-3
Structural Formula Structure

Synthesis

The synthesis of this compound often involves multi-step organic reactions, including the use of protecting groups like tert-butoxycarbonyl (Boc). Recent studies have focused on developing enantioselective methods for its preparation, highlighting its significance in pharmaceutical applications, particularly in the synthesis of antiviral agents such as ledipasvir, which is used for treating hepatitis C virus infections .

Antiviral Properties

Recent research indicates that derivatives of azaspiro compounds, including this compound, exhibit significant antiviral activity. For instance, the compound's structural similarity to known antiviral agents suggests potential efficacy against various viral infections. Specifically, it has been noted that compounds with similar scaffolds demonstrate activity in the picomolar range against hepatitis C virus .

Cytotoxicity and Selectivity

A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Preliminary studies suggest that while it exhibits potent antiviral effects, it maintains relatively low cytotoxicity in mammalian cell lines. This balance between efficacy and safety is crucial for its development as a therapeutic agent .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with viral proteins or cellular pathways involved in viral replication. Further mechanistic studies are necessary to elucidate these interactions and confirm its potential as a drug candidate.

Case Studies

  • Study on Hepatitis C Virus Inhibition
    • Objective: Evaluate the antiviral efficacy of azaspiro compounds.
    • Findings: The compound exhibited significant inhibition of HCV replication at low concentrations, suggesting its potential as a lead compound for drug development .
  • Cytotoxicity Assessment
    • Objective: Assess the safety profile of the compound in vitro.
    • Results: The compound demonstrated low toxicity levels in various human cell lines, indicating a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. How can the multigram synthesis of (4R)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid be optimized to improve yield and purity?

  • Methodological Answer : The compound is synthesized via a six-step route starting from ethyl 2-cyclopropylideneacetate. Key steps include:

  • Ketone reduction : Use of borane dimethyl sulfide complex in THF under argon to reduce the 6-oxo intermediate, achieving 63% yield after purification by flash chromatography (hexane/ethyl acetate 5:1) .
  • Ester hydrolysis : Potassium hydroxide in methanol at room temperature for 16 hours, followed by acidification with sodium hydrogen sulfate to isolate the carboxylic acid with 100% yield .
  • Optimization : Control of reaction temperature during ketone reduction and strict anhydrous conditions are critical to minimize side reactions.

Q. What are the key spectroscopic techniques for characterizing this spirocyclic compound, and how are data contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : The compound exhibits doubling of signals in 13C NMR due to rotameric conformations of the N-Boc group. For example, two carbonyl signals appear at δ 177.74 and 176.66 ppm, requiring variable-temperature NMR or DFT calculations to confirm conformational equilibria .
  • LCMS : The [M−H]⁻ ion at m/z 240.2 confirms molecular weight (C₁₂H₁₉NO₄) .
  • Elemental analysis : Discrepancies in nitrogen content (calculated 5.81% vs. observed 5.70%) suggest trace impurities, necessitating recrystallization from ethyl acetate/hexane .

Q. How does the spirocyclic structure influence conformational stability in solution, and what experimental approaches validate this?

  • Methodological Answer : The spiro[2.4]heptane core imposes steric constraints, limiting ring puckering.

  • Rotamer analysis : Dynamic NMR studies at varying temperatures (e.g., 25–60°C) quantify the energy barrier between N-Boc rotamers .
  • X-ray crystallography : While not reported for this compound, analogous spirocyclic prolines show dihedral angles of 45–55° between the cyclopropane and piperidine rings, stabilizing the bioactive conformation .

Advanced Research Questions

Q. What enantioselective strategies are available to synthesize the (4R)-configured isomer, and how do they impact medicinal chemistry applications?

  • Methodological Answer :

  • Catalytic asymmetric alkylation : A chinchonidine-derived phase-transfer catalyst enables enantioselective double allylic alkylation of glycine imines, achieving >90% ee for the (S)-configured precursor. This method is scalable to gram quantities and critical for antiviral agents like ledipasvir .
  • Chiral resolution : Diastereomeric salt formation with (1R)-(−)-camphorsulfonic acid can separate enantiomers, though this adds steps and reduces yield .

Q. How does this compound serve as a building block in the synthesis of NS5A inhibitors like ledipasvir, and what structural modifications enhance antiviral potency?

  • Methodological Answer :

  • Role in ledipasvir : The spirocyclic core mimics proline’s rigidity while introducing cyclopropane-derived lipophilicity, improving NS5A binding. The Boc group enhances solubility during intermediate purification .
  • Modifications :
  • Cyclopropane substitution : Fluorination at the cyclopropane ring (e.g., 1,1-difluoro derivatives) increases metabolic stability .
  • Carboxylic acid bioisosteres : Replacement with tetrazoles or acyl sulfonamides maintains hydrogen bonding while improving membrane permeability .

Q. What computational methods predict the bioavailability of derivatives of this compound, and how do molecular properties correlate with in vivo performance?

  • Methodological Answer :

  • QSAR models : Polar surface area (PSA < 140 Ų) and rotatable bond count (<10) are key predictors. This compound’s PSA is 78.5 Ų, and it has 4 rotatable bonds, suggesting favorable oral absorption .
  • Molecular dynamics simulations : The spirocyclic scaffold reduces conformational flexibility, aligning with Veber’s rule for bioavailability .

Q. What challenges arise during scale-up of the synthetic route, and how are they mitigated in industrial settings?

  • Methodological Answer :

  • Bottlenecks :
  • Step 5 (Borane reduction) : Exothermic reaction requires controlled addition rates and cooling to prevent THF decomposition .
  • Step 6 (Ester hydrolysis) : Incomplete hydrolysis due to steric hindrance is resolved by extending reaction time to 24 hours .
  • Purification : Flash chromatography is replaced with crystallization (e.g., using MTBE/hexane) for cost-effective scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.